2-(3-ethoxy-4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile
Overview
Description
2-(3-ethoxy-4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile is an organic compound that features a phenyl ring substituted with ethoxy and methoxy groups, a piperidine ring, and an acetonitrile group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions where ethoxy and methoxy groups are introduced onto the phenyl ring.
Attachment of the acetonitrile group: This can be done using a nucleophilic substitution reaction where a suitable leaving group on the phenyl ring is replaced by a nitrile group.
Formation of the piperidine ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The phenyl ring may undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary based on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound may be investigated for its potential as a lead compound in drug development, targeting specific biological pathways or receptors.
Industry
Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-ethoxy-4-methoxyphenyl)-2-(morpholin-4-yl)acetonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(3-ethoxy-4-methoxyphenyl)-2-(pyrrolidin-1-yl)acetonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-(3-ethoxy-4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)-2-piperidin-1-ylacetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-20-16-11-13(7-8-15(16)19-2)14(12-17)18-9-5-4-6-10-18/h7-8,11,14H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWHOLZDCEQAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C#N)N2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.